N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound is a carboxamide derivative featuring a [1,2]oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide moiety is attached to a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the ortho and para positions of the aromatic ring. Its molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.36 g/mol . The compound is synthesized with a purity of 95%, consistent with standards observed in related derivatives .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-9-7-12(15-10(2)20-24-17(15)18-9)16(21)19-13-6-5-11(22-3)8-14(13)23-4/h5-8H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMOOPFBCZMRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the oxazolo[5,4-b]pyridine coreThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the synthesis of RNA, thereby inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Structural Analogues of [1,2]Oxazolo[5,4-b]pyridine Carboxamides
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Aryl Substituents: The 2,4-dimethoxyphenyl group in the target compound provides dual electron-donating methoxy groups, enhancing solubility compared to halogenated analogs (e.g., 4-fluoro substituent in ). This contrasts with the single para-methoxy group in , which may reduce steric hindrance but limit electronic effects.
Core Modifications :
- Methyl groups at positions 3 and 6 are conserved in the target compound and some analogs (e.g., ). These groups likely contribute to steric stabilization and influence π-π stacking interactions.
- Analogs with furyl () or phenyl () substituents exhibit divergent electronic properties, which may alter reactivity or target affinity.
Functional Groups :
Physicochemical Properties
- Electron-withdrawing groups (e.g., halogens) correlate with higher melting points compared to electron-donating groups like methoxy .
- Solubility: Methoxy groups in the target compound and likely enhance aqueous solubility relative to halogenated or non-polar analogs (e.g., ).
Biological Activity
N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 327.33 g/mol
- CAS Number : 1190279-62-9
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 1190279-62-9 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and subsequent modifications to introduce the dimethoxyphenyl group. The precise synthetic route can vary based on the desired purity and yield.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of related oxazolo[5,4-d]pyrimidines were evaluated for their inhibitory effects on various kinases involved in tumor angiogenesis. Although specific data on this compound is limited, compounds within this class have shown promising activity against vascular endothelial growth factor receptor (VEGFR) with IC values in the low micromolar range .
The proposed mechanism of action involves the compound's interaction with key signaling pathways related to cell growth and apoptosis. It is believed to inhibit specific kinases that play critical roles in cancer cell proliferation and survival. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of these kinases .
Case Studies
- In Vitro Studies :
- Kinase Selectivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
